Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-
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Overview
Description
“Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol. It is related to other compounds such as 3-Fluoro-4-(trifluoromethyl)benzoic acid and Benzeneethanol, 3-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of “Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” consists of a benzene ring with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached, along with an ethanol group (-CH2CH2OH) .Physical and Chemical Properties Analysis
“Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 222.0±35.0 °C .Scientific Research Applications
Polymer Synthesis and Material Science
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-, has been identified as a critical component in the synthesis of novel polymers and materials with unique properties. For instance, its derivatives are utilized in creating poly(arylene ether)s with multi-substituted pentaphenylene moiety, showcasing high thermal stability and solubility in a range of organic solvents. These polymers exhibit ultrahigh glass transition temperatures and outstanding thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without deteriorating. They also possess good optical transparency in the visible light spectrum, suggesting potential uses in optical applications (Liaw et al., 2007).
Furthermore, the trifluoromethyl-activated trifluoro monomer, a derivative, leads to the synthesis of hyperbranched poly(arylene ether)s, offering high molecular weight without significant gelation and excellent thermal stability, expanding its utility in the materials science domain (Banerjee et al., 2009).
Organic Synthesis and Medicinal Chemistry
The compound and its related derivatives find extensive application in organic synthesis, particularly in the creation of fluorine-containing molecules. The presence of the trifluoromethyl group enhances the stability, lipophilicity, and electronegativity of biologically active molecules, significantly impacting their medicinal and agrochemical efficacy. Trifluoromethylated aromatic rings, a common motif in pharmaceuticals and agrochemicals, derive from the utilization of such compounds. These derivatives are instrumental in the synthesis of complex organic molecules, highlighting their role in developing new pharmaceuticals and performance materials (Shahi et al., 2019).
Safety and Hazards
When handling “Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIWIJJRTLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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